molecular formula C21H22N4O2S2 B2582195 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392295-87-3

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

Cat. No. B2582195
CAS RN: 392295-87-3
M. Wt: 426.55
InChI Key: NBBFTZLWVMCLNC-UHFFFAOYSA-N
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Description

The compound “N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide” is a complex organic molecule. It contains several functional groups, including an aniline, a thiadiazole, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the aniline group might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties are often determined experimentally .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

One significant application of derivatives similar to the compound involves their role as enzyme inhibitors. For instance, sulfonamide derivatives, which share structural features with the compound, have been studied for their inhibitory effects on carbonic anhydrase isozymes (hCA I and II). These enzymes catalyze the reversible hydration of carbon dioxide and are present in almost all living organisms. The sulfonamide derivatives were found to be active against hCA I and II, suggesting their potential in exploring enzyme inhibition for therapeutic applications (Gokcen et al., 2016).

Antitubercular Agents

Another research avenue for related compounds is their application as antitubercular agents. A study on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles revealed outstanding in vitro activity against Mycobacterium tuberculosis, indicating their potential as new classes of antituberculosis agents. These compounds exhibited selective antimycobacterial effect without activity against other tested bacteria or fungi, highlighting their specificity and potential in tuberculosis treatment (Karabanovich et al., 2016).

Antidepressant and Anxiolytic Activity

Compounds with a thiadiazole moiety have also been evaluated for their central nervous system activity, with some showing marked antidepressant and anxiolytic properties. This suggests that the structural framework of such compounds can be leveraged to develop new treatments for mental health disorders, offering a promising route for pharmaceutical development (Clerici et al., 2001).

Glutaminase Inhibition for Cancer Therapy

Additionally, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , have been designed as glutaminase inhibitors. Glutaminase plays a crucial role in cancer cell metabolism, and its inhibition is considered a therapeutic strategy. These analogs have shown potential in attenuating the growth of cancer cells, suggesting the utility of such compounds in cancer research and therapy (Shukla et al., 2012).

Anticancer Properties

Research into the hybridization of pharmacophores has led to the development of compounds with anticancer properties. A study reported a novel synthesis approach for a hybrid molecule combining thiadiazole and dichloroacetic acid moieties, showing promising in vitro anticancer activity. This indicates the compound's potential application in developing new anticancer drugs (Yushyn et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s difficult to speculate .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-12-5-6-17(15(4)8-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-9-13(2)7-14(3)10-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBFTZLWVMCLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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